molecular formula C6H14ClNO5 B1462129 6-Amino-6-deoxy-D-galactopyranose HCl CAS No. 143564-18-5

6-Amino-6-deoxy-D-galactopyranose HCl

Cat. No.: B1462129
CAS No.: 143564-18-5
M. Wt: 215.63 g/mol
InChI Key: GHQIWWAEPCTDEU-HLTNBIPTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-6-deoxy-D-galactopyranose hydrochloride is a modified sugar molecule derived from D-galactose. This compound is characterized by the replacement of a hydroxyl group with an amino group at the sixth carbon position, and the addition of a hydrochloride group. It is a versatile building block in carbohydrate chemistry and has significant applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-6-deoxy-D-galactopyranose hydrochloride typically involves the modification of D-galactoseThe final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs scalable and robust synthetic routes. The process may involve the use of protecting groups and incremental chemical modifications to achieve the desired product. The synthesis is designed to be efficient and cost-effective, suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Amino-6-deoxy-D-galactopyranose hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrosyl chloride for oxidation, zinc dust for reduction, and various acids for substitution reactions. The conditions are typically mild to preserve the integrity of the sugar moiety .

Major Products Formed

The major products formed from these reactions include oximes, nitroso derivatives, amides, and sulfonamides. These products are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of 6-amino-6-deoxy-D-galactopyranose hydrochloride involves its interaction with specific molecular targets and pathways. The amino group allows for the formation of hydrogen bonds and electrostatic interactions with biological molecules. This can influence various biochemical pathways, including those involved in antimicrobial activity and glycosylation processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Amino-6-deoxy-D-galactopyranose hydrochloride is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to form various derivatives makes it a valuable tool in synthetic chemistry and biomedical research .

Properties

IUPAC Name

(3R,4S,5R,6R)-6-(aminomethyl)oxane-2,3,4,5-tetrol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-1-2-3(8)4(9)5(10)6(11)12-2;/h2-6,8-11H,1,7H2;1H/t2-,3+,4+,5-,6?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQIWWAEPCTDEU-HLTNBIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-6-deoxy-D-galactopyranose HCl
Reactant of Route 2
6-Amino-6-deoxy-D-galactopyranose HCl
Reactant of Route 3
6-Amino-6-deoxy-D-galactopyranose HCl
Reactant of Route 4
6-Amino-6-deoxy-D-galactopyranose HCl
Reactant of Route 5
6-Amino-6-deoxy-D-galactopyranose HCl
Reactant of Route 6
6-Amino-6-deoxy-D-galactopyranose HCl

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